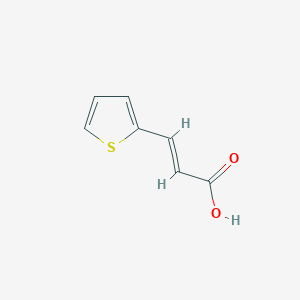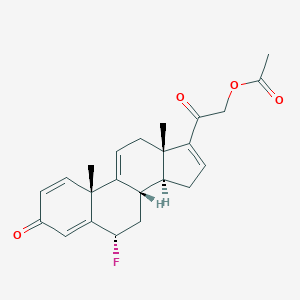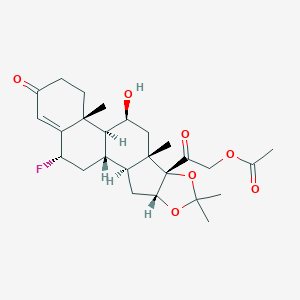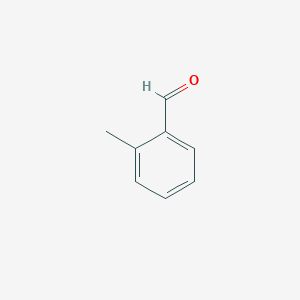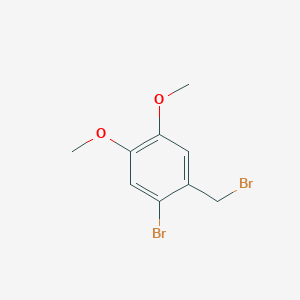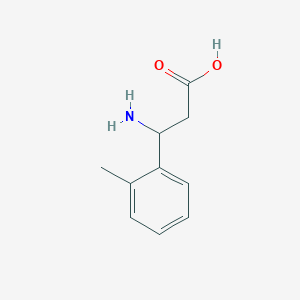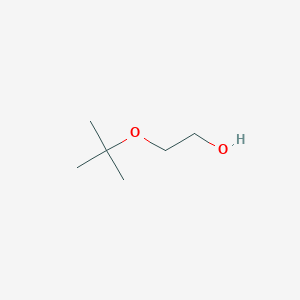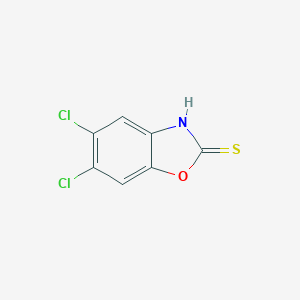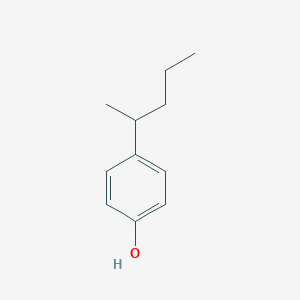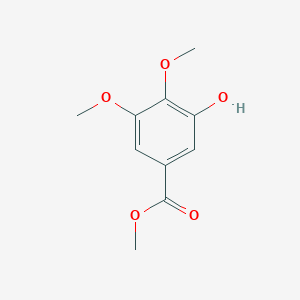
3-Hydroxy-4,5-diméthoxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-hydroxy-4,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-4,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le 3-hydroxy-4,5-diméthoxybenzoate de méthyle est une matière première précieuse pour la synthèse d’autres composés. Par exemple, il a été utilisé comme réactif dans la synthèse de la 5,7-diméthoxy-4-méthylphtalide, qui est un intermédiaire clé dans la production de l’acide mycophénolique et de ses analogues .
- Les chercheurs ont étudié le potentiel antioxydant et anti-inflammatoire de ce composé. Sa structure unique suggère qu’il pourrait jouer un rôle dans l’atténuation du stress oxydatif et des maladies liées à l’inflammation .
- Le this compound a été étudié dans des réactions catalysées par la laccases. Ces réactions impliquent des interactions avec la laccases oxydée, conduisant à la production de produits spécifiques. Par exemple, il participe à la formation de triiodure par sa réaction avec la laccases oxydée .
- Les études cristallographiques fournissent des informations sur la structure tridimensionnelle du composé. Les chercheurs analysent son réseau cristallin, ses interactions intermoléculaires et sa conformation. Par exemple, la structure cristalline du 4-acétoxy-3,5-diméthoxybenzoate de méthyle a été déterminée, révélant son arrangement spatial .
Synthèse de produits naturels
Propriétés antioxydantes et anti-inflammatoires
Réactions catalysées par la laccases
Cristallographie et analyse structurale
En résumé, le this compound offre une intersection fascinante de la chimie synthétique, de la bioactivité et de l’analyse structurale. Ses applications diverses soulignent son importance dans la recherche scientifique et inspirent de nouvelles investigations dans plusieurs disciplines. 🌟
Mécanisme D'action
Target of Action
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a derivative of gallic acid, which is isolated from Myricaria Laxiflora . The primary targets of this compound are bacterial cells , where it exhibits significant antimicrobial activities .
Mode of Action
The compound interacts with bacterial cells, leading to their destruction . It also shows fairly active oxidation resistance in the presence of H2O2 , indicating that it may neutralize reactive oxygen species, which are harmful to cells.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with essential biological processes in bacterial cells . Its antioxidant activity indicates that it may be involved in pathways related to oxidative stress .
Pharmacokinetics
Its solubility in alcohol and ether suggests that it may be well-absorbed and distributed in the body
Result of Action
The primary result of the action of Methyl 3-hydroxy-4,5-dimethoxybenzoate is the inhibition of bacterial growth due to its antimicrobial activity . Additionally, its antioxidant activity suggests that it may protect cells from damage caused by reactive oxygen species .
Action Environment
The action of Methyl 3-hydroxy-4,5-dimethoxybenzoate may be influenced by various environmental factors. For instance, its antioxidant activity is observed in the presence of H2O2 , suggesting that its efficacy may be enhanced in environments with high levels of oxidative stress.
Analyse Biochimique
Biochemical Properties
Methyl 3-hydroxy-4,5-dimethoxybenzoate interacts with various enzymes and proteins in biochemical reactions. It shows antimicrobial activities, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to show antimicrobial activity and resistance to oxidation in the presence of hydrogen peroxide This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Propriétés
IUPAC Name |
methyl 3-hydroxy-4,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIFXEQPXQVBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370056 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83011-43-2 | |
| Record name | methyl 3-hydroxy-4,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-hydroxy-4,5-dimethoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial effects of gallicin isolated from Myricaria Laxiflora?
A1: Research indicates that gallicin extracted from Myricaria Laxiflora exhibits notable antimicrobial activity against both bacteria and fungi. Specifically, it demonstrates a minimum inhibitory concentration (MIC) of 5 mg/ml against Staphylococcus aureus and Rhizopus, and 10 mg/ml against Escherichia coli. [] This suggests its potential as a natural antimicrobial agent.
Q2: Does gallicin possess any other noteworthy biological activities?
A2: Beyond its antimicrobial properties, gallicin also exhibits antioxidant activity, similar to propyl gallate. This activity becomes evident in the presence of hydrogen peroxide (H2O2), indicating its potential as a protective agent against oxidative stress. [] Further research is needed to explore the mechanisms and potential applications of this antioxidant activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
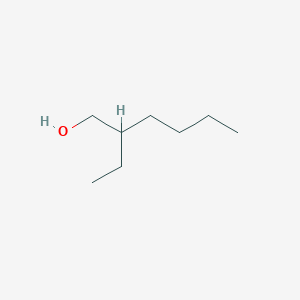
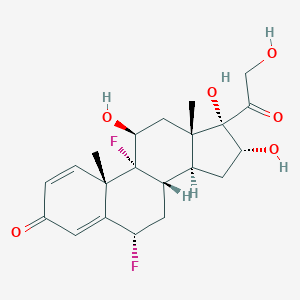
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
